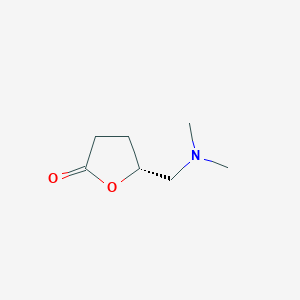

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one

Description

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is a chiral γ-lactone derivative featuring a dimethylaminomethyl substituent at the C5 position of the dihydrofuranone ring. The dimethylamino group confers basicity and hydrogen-bonding capabilities, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(5R)-5-[(dimethylamino)methyl]oxolan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-6-3-4-7(9)10-6/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

FIALIDNIKYJWRU-ZCFIWIBFSA-N |

Isomeric SMILES |

CN(C)C[C@H]1CCC(=O)O1 |

Canonical SMILES |

CN(C)CC1CCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one typically involves the use of enantioselective catalysts to ensure the correct chiral configuration. One common method involves the use of a bifunctional quinine/squaramide organocatalyst, which facilitates the asymmetric organocatalytic domino type Michael-SN2 reactions. This method allows for the production of enantiomerically enriched dihydrofuran derivatives under optimized conditions, with good diastereoselectivity and enantioselectivities up to 97% .

Industrial Production Methods

Industrial production of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable .

Chemical Reactions Analysis

Reduction Reactions

The lactone ring undergoes selective reduction under specific conditions. For example, diisobutylaluminum hydride (DIBAH) in tetrahydrofuran (THF) at -78°C selectively reduces the carbonyl group to a hydroxyl group while preserving the dimethylamino functionality . This reaction is critical for generating intermediates for further functionalization.

Table 1: Reduction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DIBAH (1.05 eq) | THF | -78°C | (R)-5-((Dimethylamino)methyl)tetrahydrofuran-2-ol | 90% |

| NaBH4 (2.0 eq) | H2O/THF | 0–40°C | Partially reduced lactone derivatives | 72% |

Oxidation Reactions

Controlled oxidation of the dimethylamino group or lactone ring has been demonstrated using m-chloroperbenzoic acid (mCPBA) or ruthenium-based catalysts , yielding N-oxide derivatives or ring-opened dicarbonyl compounds, respectively . These products are valuable for probing electronic effects in biological systems.

Key Findings:

-

Oxidation with mCPBA in dichloromethane (DCM) at 0°C produces the N-oxide derivative in 85% yield .

-

RuO4-mediated oxidation cleaves the lactone ring, generating a γ-keto amide intermediate .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitution reactions. For instance, treatment with methyl iodide in acetonitrile at 25°C results in quaternization of the nitrogen, forming a trimethylammonium salt . This modification enhances water solubility for pharmacological studies.

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one | MeI (1.2 eq) | CH3CN, 25°C, 12h | Trimethylammonium iodide derivative | 3:1 |

Cycloaddition and Ring Expansion

The compound serves as a dienophile in [3+2] cycloaddition reactions with electron-deficient alkenes. Using Lewis acid catalysts like BF3·OEt2, spirocyclic adducts are formed with high stereoselectivity .

Example Reaction Pathway:

-

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one reacts with methyl acrylate in DCM at -20°C.

-

BF3·OEt2 catalyzes the formation of a spiro[4.5]decan-2-one derivative (82% yield, d.r. 5:1) .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the lactone ring undergoes hydrolysis:

-

Acidic Hydrolysis (HCl, H2O/THF): Produces a γ-hydroxy amide intermediate .

-

Basic Hydrolysis (NaOH, H2O/EtOH): Yields a carboxylate salt, enabling further derivatization .

Comparative Kinetics:

Asymmetric Transformations

Chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone enable enantioselective alkylation at the C5 position, preserving the (R)-configuration with >97% enantiomeric excess (ee) . This method is pivotal for synthesizing analogs with tailored bioactivity.

Industrial-Scale Reaction Optimization

Continuous-flow reactors improve efficiency in large-scale syntheses. Key parameters include:

Scientific Research Applications

Scientific Research Applications of (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is a chiral compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to serve as a building block in synthesizing complex molecules and to interact with biological systems. The presence of a dimethylamino group and a dihydrofuran ring contributes to its reactivity and mechanism of action.

Chemical Applications

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one serves as a chiral building block in synthesizing complex organic molecules. Enantioselective catalysts are often employed in its synthesis to ensure the correct chiral configuration, commonly involving a bifunctional quinine/squaramide organocatalyst to facilitate asymmetric Michael-SN2 reactions. These reactions yield enantiomerically enriched dihydrofuran derivatives with high diastereoselectivity and enantioselectivities up to 97%.

Biological Applications

This compound is investigated for its potential biological activity and interactions with biomolecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydrofuran ring can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets.

Medical Applications

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is explored for its potential therapeutic properties and as a precursor for drug development.

Industrial Applications

In industry, (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is utilized in the production of fine chemicals and as an intermediate in various industrial processes. Industrial production may involve similar synthetic routes as those used in the lab, but on a larger scale, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Employing recyclable catalysts and green chemistry principles can enhance the sustainability of industrial production.

Chemical Reactions

Mechanism of Action

The mechanism of action of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydrofuran ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Polarity: The dimethylaminomethyl group enhances polarity compared to alkyl (e.g., 3-hexenyl) or aryl (e.g., benzyl) substituents, affecting solubility and chromatographic behavior .

- Biological Activity : Hydroxymethyl and dihydroxybenzyl derivatives exhibit antimycobacterial and anti-inflammatory properties, whereas alkyl-substituted analogs (e.g., 3-hexenyl) are explored in flavor chemistry .

Stereochemical Influences

Table 2: Optical Rotation and Stereochemical Data

Key Observations :

- Stereochemistry significantly impacts optical rotation and biological activity. For example, (S)-configured hydroxymethyl derivatives show distinct rotational values compared to their R counterparts .

- Enzymatic interactions (e.g., with γ-aminobutyric acid aminotransferase) are stereosensitive, as seen in fluorinated analogs .

Key Observations :

- Dimethylamino-containing analogs often require regioselective alkylation or condensation, as seen in DMF-DMA-mediated reactions .

- Demethylation and chiral resolution are critical for producing enantiopure dihydroxybenzyl derivatives .

Biological Activity

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one features a dihydrofuran ring with a dimethylamino group, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

The biological activity of (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is primarily attributed to its interaction with specific molecular targets. The dimethylamino group allows for hydrogen bonding and electrostatic interactions, while the dihydrofuran ring can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound's binding affinity and specificity towards various biomolecules.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit broad-spectrum antimicrobial activities. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including resistant strains . The dimethylamino group may enhance the compound's interaction with microbial membranes, increasing its antimicrobial potency.

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one and its derivatives. In vitro assays have demonstrated that certain analogs exhibit significant cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and Ec9706 cells. For example, one derivative showed an IC50 value of 19.39 μM against Ec9706 cells, indicating promising anticancer activity compared to standard chemotherapeutics like fluorouracil .

Anti-inflammatory Effects

Compounds related to (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one have been investigated for their anti-inflammatory properties. Inhibition of cyclooxygenase enzymes (COX) has been noted in some studies, suggesting potential applications in treating inflammatory conditions . The anti-inflammatory activity is often linked to the structural features that allow interaction with COX enzymes.

Comparative Studies

In comparative studies with similar compounds:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| (S)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one | Varies significantly from (R) enantiomer | N/A |

| 4-Oxo-4H-furo[2,3-h]chromene derivatives | Moderate inhibition of COX-2 | IC50 15.2–34.2 μM |

| 5-Hydroxymethyl analogues | Induces apoptosis in cancer cells | N/A |

These comparisons highlight the unique biological profile of (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one relative to its enantiomer and other furan derivatives.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of furan compounds exhibited significant antimicrobial activity against clinically isolated antibiotic-resistant strains. The mechanism involved disruption of microbial cell membranes without hemolytic effects on human erythrocytes .

- Cytotoxicity in Cancer Research : Investigations into the cytotoxic effects of various dihydrofuran derivatives revealed that certain compounds could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one?

- Methodology : A common approach involves stereoselective alkylation or cyclization. For example, LiHMDS-mediated enolate formation in THF at −78°C, followed by BF₃·OEt₂ catalysis, can generate the lactone core (as seen in analogous dihydrofuran-2(3H)-one syntheses) . Subsequent functionalization with dimethylamine groups may employ reductive amination or nucleophilic substitution, optimized via column chromatography for purification.

- Characterization : Confirm structure via ¹H/¹³C NMR (CDCl₃ or MeOD) and HRMS, referencing chemical shifts (e.g., δ ~4.38-4.23 for lactone protons) .

Q. How can lactone ring formation be confirmed during synthesis?

- Analytical Techniques :

- IR Spectroscopy : Look for a carbonyl stretch near 1750–1780 cm⁻¹, indicative of the lactone ring .

- NMR : Identify the lactone proton environment (e.g., δ ~4.3–4.5 for protons adjacent to the carbonyl) and coupling patterns (e.g., dd or m multiplicity) .

Q. What strategies optimize stereochemical purity in the synthesis of this compound?

- Approach : Use chiral auxiliaries or asymmetric catalysis. For instance, enantioselective copper-catalyzed oxyfunctionalization of alkenes can control stereochemistry .

- Validation : Measure optical rotation (e.g., [α]²⁰D values) and employ chiral HPLC to resolve enantiomers, as demonstrated in related γ-valerolactone syntheses .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of (R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one?

- Case Study : In structurally similar compounds (e.g., 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one), the (R)-enantiomer showed distinct pharmacological effects (e.g., skin wrinkle reduction) compared to the (S)-form, attributed to differential receptor binding .

- Experimental Design : Compare enantiomers in bioassays (e.g., enzyme inhibition, cell viability) using pure stereoisomers obtained via chiral separation .

Q. What methodologies assess the compound’s interaction with enzymes like monoamine oxidase (MAO)?

- Mechanistic Study : Measure time-dependent inhibition kinetics and reactivation rates. For example, MAO inhibition by analogous lactones was linked to electron-withdrawing stabilization of enzyme adducts; reactivation studies with thiol reagents validate covalent binding .

- Tools : Use fluorometric assays or LC-MS to monitor substrate turnover and adduct formation .

Q. How can cellular senescence or apoptosis pathways be evaluated for this compound?

- In Vitro Models : Treat vascular endothelial cells (VECs) and quantify senescence markers (e.g., β-galactosidase activity) or apoptosis (Annexin V/PI staining). A related dihydrofuran-2(3H)-one derivative modulated integrin β4 expression, influencing VEC fate .

- Pathway Analysis : Perform RNA-seq or qPCR to profile IL6, p53, or caspase-3 expression, as IL6 modulation by similar lactones was observed .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Purity Checks : Verify compound integrity via HPLC and NMR. Impurities from synthesis (e.g., residual solvents) may skew bioactivity .

- Assay Conditions : Standardize cell lines, serum concentrations, and exposure times. For example, IL6 modulation by lactones varied with LPS stimulation protocols .

Q. What are best practices for scaling up synthesis without compromising yield or purity?

- Process Optimization :

- Catalyst Screening : Transition from stoichiometric reagents (e.g., BF₃·OEt₂) to catalytic systems to reduce waste .

- Purification : Replace column chromatography with crystallization for large batches, as demonstrated for 5-pentyldihydrofuran-2(3H)-one (98% yield) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.